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Foretinib dosing schedule intermittent vs daily
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Comparison of Foretinib Dosing Schedules

Table 1: Efficacy and Patient Demographics from a Phase II Gastric Cancer Study [1] [2] [3]

Daily Dosing Schedule

Parameter Intermittent Dosing Schedule (n=44)
(n=26)
Dosing Regimen 240 mg/day for 5 consecutive days, every 14 80 mg/day [1]
days [1]
Patient Demographics 74 patients total; 74% male; median age 61
years (range 25-88); 93% had prior therapy [1]
Best Objective Response 0% (No partial or complete responses) [1] 0% (No partial or

complete responses) [1]

Stable Disease (SD) Rate  23% (10 patients) [1] 20% (5 patients) [1]

Median Duration of SD 3.2 months (range 1.9-7.2 months) [1] 3.2 months (range 1.9-
7.2 months) [1]

Median Progression-Free 1.6 months [1] 1.8 months [1]
Survival (PFS)
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Table 2: Safety and Tolerability Profile [1] [4]

Adverse Event (AE) Intermittent Dosing (n=48) Daily Dosing (n=26)

Any Treatment-Related AE 91% of all patients (74 total)
experienced at least one AE [1]

Hypertension 35% [1] 15% [1]

Elevated Aspartate 23% [1] 8% [1]
Aminotransferase (AST)

Fatigue Commonly reported [1] Commonly reported [1]
Diarrhea Commonly reported [1] Commonly reported [1]
Maximum Tolerated Dose Not the MTD for this schedule [1] 80 mg (established as MTD
(MTD) in Phase 1) [4]

Experimental Protocols for Dosing Schedule
Evaluation

The following methodologies are based on the phase II clinical trial that directly compared the two foretinib

dosing schedules in patients with metastatic gastric cancer [1] [3].

1. Study Design and Patient Selection

e Trial Design: Single-arm, multicenter, phase |l study examining two dosing regimens sequentially.
Enrollment into the daily dosing cohort began after the intermittent dosing cohort was completed [1]
[3].

e Patient Population: Patients with histologically confirmed, metastatic gastric adenocarcinoma,
including tumors of the gastroesophageal junction. Key eligibility criteria included [1] [3]:

o Measurable disease as per RECIST 1.0 criteria.
o Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
o Adequate renal, hepatic, hematologic, and adrenocortical function.

e Exclusion Criteria: Included known brain metastases or more than three prior lines of cytotoxic

chemotherapy for advanced disease [1].
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2. Dosing and Treatment Administration

¢ Intermittent Schedule: Oral foretinib bisphosphate was administered at 240 mg per day for 5
consecutive days, followed by 9 days without treatment (one 14-day cycle) [1].

e Daily Schedule: Oral foretinib bisphosphate was administered at 80 mg once per day continuously
throughout each 14-day cycle [1].

e Treatment Continuation: In both cohorts, patients continued treatment until disease progression,
unacceptable toxicity, or withdrawal of consent. Tumor assessments were conducted every 8 weeks

[1] [3].
3. Efficacy and Safety Assessment Methodologies

¢ Primary Efficacy Endpoint: Objective Response Rate (ORR), defined as the proportion of patients
with a confirmed complete or partial response according to RECIST 1.0 [1] [3].

e Secondary Efficacy Endpoints: Included progression-free survival (PFS), disease stabilization rate,
duration of stable disease, and overall survival (OS) [1].

o Safety Assessments: Safety was evaluated through physical examinations, laboratory tests
(hematology and chemistry), and monitoring of adverse events. All adverse events were graded
according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)
version 3.0 [1].

4. Correlative Studies and Biomarker Analysis

e MET Amplification Analysis: Archival or fresh tumor tissue was analyzed for MET gene
amplification using fluorescent in situ hybridization (FISH) [1].

e Pharmacodynamic (PD) Biomarkers: In a subset of patients (daily dosing cohort), paired fresh
tumor biopsies were collected at baseline and 5-8 days after starting foretinib to assess changes in
phospho-MET (pMET) and total MET protein levels [1].

¢ Pharmacokinetic (PK) and Soluble Biomarkers: Plasma samples were collected to measure
foretinib concentrations. Levels of soluble biomarkers, including soluble MET (sMET), HGF, soluble
VEGFR2 (sVEGFR?2), and VEGF-A, were analyzed using electrochemiluminescent immunoassays

1.

Foretinib Signaling Pathway and Experimental
Workflow

The diagram below illustrates the primary targets of foretinib and the downstream signaling pathways it

inhibits, based on the described mechanism of action [5] [6].
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Key Conclusions for Application

o Efficacy in Unselected Populations: Single-agent foretinib demonstrated limited efficacy in
molecularly unselected patients with metastatic gastric cancer, with no objective responses observed
and only a subset achieving stable disease [1] [5].

¢ Dosing Schedule Trade-offs: The choice of schedule involves a trade-off: the intermittent
schedule (240 mg, 5 days on/9 days off) may be associated with a higher incidence of certain AEs
like hypertension and elevated AST, while the daily schedule (80 mg) was established as the
maximum tolerated dose for continuous administration [1] [4].

¢ Biomarker-Driven Approach is Critical: The clinical development of foretinib underscores the
importance of patient selection based on biomarkers. Activity was more pronounced in tumors with
specific molecular alterations, such as MET mutations in papillary renal cell carcinoma, suggesting
that future applications should focus on biomarker-defined populations [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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